3,5-Dimethoxyaniline hydrochloride
Description
Properties
IUPAC Name |
3,5-dimethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-10-7-3-6(9)4-8(5-7)11-2;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAXHKMFVMTUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193896 | |
| Record name | Benzenamine, 3,5-dimethoxy-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40891-33-6 | |
| Record name | Benzenamine, 3,5-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40891-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3,5-dimethoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040891336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3,5-dimethoxy-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Scientific Research Applications
3,5-Dimethoxyaniline hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. Its applications in scientific research include:
Synthesis of Benzimidazoles
Recent studies have demonstrated the use of 3,5-dimethoxyaniline in the synthesis of benzimidazole derivatives. The compound acts as a precursor for the acylation and nitration processes necessary to produce these derivatives, which are valuable in medicinal chemistry due to their biological activities .
Reaction with Aromatic Aldehydes
3,5-Dimethoxyaniline has been utilized in reactions with aromatic aldehydes to yield para-alkyl substituted products. This reaction showcases the compound's versatility as a nucleophile in electrophilic aromatic substitution reactions, making it useful for synthesizing complex organic molecules .
Pharmaceutical Applications
The compound's structure allows it to be involved in drug development processes:
Antiparasitic Research
In medicinal chemistry, derivatives of 3,5-dimethoxyaniline have been explored for their potential antiparasitic properties. A study highlighted the optimization of compounds containing the 5-amino-1,2,3-triazole core derived from this aniline, demonstrating improved potency against Trypanosoma cruzi, the causative agent of Chagas disease .
Mutagenicity Studies
Research has also focused on the mutagenicity associated with aniline derivatives. It was noted that while some compounds derived from 3,5-dimethoxyaniline showed promising biological activity, concerns regarding their potential mutagenic effects necessitate careful evaluation during drug development .
Agrochemical Applications
This compound is also significant in the agrochemical industry:
Crop Protection Products
The compound is incorporated into formulations aimed at enhancing the efficacy of crop protection products. Its ability to modify chemical properties makes it valuable for improving the performance of pesticides and herbicides .
Data Table: Summary of Applications
Case Studies and Findings
- Synthesis of Benzimidazoles : In a study conducted at the University of New South Wales, researchers synthesized various benzimidazole derivatives using 3,5-dimethoxyaniline as a starting material through acylation followed by nitration processes .
- Antiparasitic Activity : A novel series of compounds derived from 3,5-dimethoxyaniline was tested against Trypanosoma cruzi in vitro and demonstrated significant activity with a pEC50 > 6, indicating strong potential for therapeutic use in Chagas disease .
Mechanism of Action
The mechanism by which 3,5-Dimethoxyaniline hydrochloride exerts its effects depends on its specific application. For example, in the synthesis of dyes, it acts as a precursor that undergoes further chemical reactions to form colored compounds. In pharmaceutical applications, it may interact with biological targets to produce therapeutic effects. The molecular targets and pathways involved vary based on the specific use case.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
3,4-Dimethoxyaniline (CAS: 6315-89-5)
2,6-Dimethoxyaniline Hydrochloride (CAS: 375397-36-7)
Halogen-Substituted Analogs
2-Chloro-3,5-dimethoxyaniline Hydrochloride (CAS: 59871-14-6)
Biological Activity
3,5-Dimethoxyaniline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₈H₁₂ClNO₂
- Molecular Weight : 189.64 g/mol
- CAS Number : 40891-33-6
This compound is a methoxy-substituted aniline derivative. The presence of methoxy groups enhances the electron density on the aromatic ring, which is crucial for its reactivity and biological activity.
Synthesis
The synthesis of 3,5-dimethoxyaniline typically involves the methylation of aniline derivatives. One common method includes:
- Starting Material : Aniline
- Reagents : Methyl iodide or dimethyl sulfate
- Catalyst : Potassium carbonate
- Solvent : Acetone or ethanol
The reaction proceeds under reflux conditions to yield 3,5-dimethoxyaniline, which is then converted to its hydrochloride form through reaction with hydrochloric acid.
Antimicrobial Activity
Research indicates that 3,5-dimethoxyaniline and its derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for related compounds range from 0.5 to 8 µg/mL against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3,5-Dimethoxyaniline | TBD | Various Gram-positive bacteria |
| CBG (Cannabigerol) | 0.5 | MRSA |
| CBD (Cannabidiol) | 2 | MRSA |
Antioxidant Properties
The antioxidant activity of 3,5-dimethoxyaniline has also been investigated. Compounds with methoxy groups are known to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and anti-aging therapies .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of methoxy-substituted anilines. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses. For instance, derivatives have shown effectiveness in reducing inflammation in models of arthritis and other inflammatory diseases .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various methoxy-substituted anilines against MRSA strains. Results indicated that compounds with two methoxy groups exhibited enhanced activity compared to their mono-substituted counterparts. -
Case Study on Neuroprotective Effects :
In a neurodegenerative disease model, 3,5-dimethoxyaniline was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The results showed a significant reduction in cell death compared to untreated controls.
Preparation Methods
Reduction of Aromatic Azides (Staudinger Reduction)
- Procedure: Aromatic azides are reduced using triethylamine and tris[tert-butyl]phosphonium tetrafluoroborate in tetrahydrofuran-water mixtures at room temperature for about 15 hours.
- Yield: Approximately 94% yield of 3,5-dimethoxyaniline.
- Purification: The product is purified by preparative thin-layer chromatography (TLC) using n-hexane/ethyl acetate (1:1) as eluent.
- Reference: Meguro et al. demonstrated this method with high efficiency and purity.
Catalytic Dehydrogenation from Cyclohexenonazine Derivatives
- Starting Material: 3,5-dimethyl-2-cyclohexenonazine.
- Catalyst: Palladium-supported catalyst (UM 45).
- Solvent: Dimethyl ether of polyethylene glycol (average molecular weight 200).
- Conditions: Heating at 150–350 °C under vacuum or inert atmosphere with thorough stirring.
- Outcome: 3,5-dimethylaniline is formed with high purity and yield (~94.6% theoretical yield).
- Note: This method avoids aromatic precursors, using simple aliphatic building blocks instead.
- Reference: Patent EP0051806B1 describes this catalytic heterogeneous system.
Diazotization and Subsequent Transformations
- Process: 3,5-dimethoxyaniline is first diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
- Follow-up: Reduction to 3,5-dimethoxyphenylhydrazine hydrochloride, then acetylation with acetic anhydride.
- Applications: This pathway is often used for further synthetic transformations rather than direct preparation, but confirms the availability of 3,5-dimethoxyaniline as a precursor.
Conversion to this compound
- The hydrochloride salt is typically prepared by treating 3,5-dimethoxyaniline with hydrochloric acid under controlled conditions.
- This step improves the compound's stability and solubility for further applications.
- Specific procedural details are less frequently reported but generally involve dissolving the free amine in an appropriate solvent (e.g., ethanol or water) and adding HCl gas or aqueous HCl to precipitate the hydrochloride salt.
Comparative Table of Preparation Methods
Detailed Research Findings
Catalytic Dehydrogenation Advantages: This method yields 3,5-dimethylaniline free of isomers, which is crucial for high-purity applications. The use of polyethylene glycol dimethyl ether as solvent and palladium catalyst allows for efficient conversion under controlled temperature and pressure.
Staudinger Reduction Specifics: The azide reduction route is mild and efficient, suitable for sensitive substrates. The use of phosphonium salts as reducing agents avoids harsh conditions and leads to high yields and purity.
Diazotization Route: While more complex, this route allows for further functionalization via diazonium intermediates. It is valuable in multi-step syntheses involving 3,5-dimethoxyaniline derivatives.
Notes on Purification and Characterization
- Purification techniques include preparative TLC, recrystallization from solvent mixtures such as dichloromethane/n-hexane, and flash column chromatography.
- Characterization data commonly reported include melting points, NMR spectra (^1H and ^13C), IR spectra, and mass spectrometry confirming molecular weights and structural integrity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-Dimethoxyaniline hydrochloride, and how is purity ensured?
- Methodology : The compound is synthesized by converting 3,5-dimethoxyaniline (CAS 10272-07-8) to its hydrochloride salt using oxalyl chloride under controlled high-temperature conditions. The reaction yields intermediates like 4,6-dimethoxyindoline-2,3-dione, which are critical for downstream applications (e.g., quinazolin-4(3H)-one derivatives) . Purification typically involves recrystallization or chromatography, with purity verified via HPLC (≥98% purity standards are common) .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodology : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the methoxy and aromatic proton environments.
- Mass spectrometry (MS) for molecular weight validation (C8H12ClNO2, MW 189.64) .
- HPLC with UV detection to assess purity, referencing retention times against certified standards .
- Elemental analysis to verify Cl content, ensuring stoichiometric consistency with the hydrochloride form .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent degradation via oxidation or hydrolysis. Stability studies indicate prolonged shelf life (>12 months) under these conditions .
Advanced Research Questions
Q. How does this compound function as a precursor in dual-encryption photothermal materials?
- Methodology : The compound is diazotized to form 4-((3,5-dimethoxyaniline)-diazenyl)-2-imidazole, which is integrated into graphene films. These films exhibit rapid solar heat release and temperature-dependent optical switching, enabling dual data encryption/decryption. The amine group’s reactivity facilitates covalent bonding with graphene oxide, enhancing thermal stability and photoresponse .
Q. What role does this compound play in synthesizing PARP-1/BRD4 dual inhibitors for cancer therapy?
- Methodology : The hydrochloride salt is used to prepare 4,6-dimethoxyindoline-2,3-dione, a key intermediate in quinazolin-4(3H)-one derivatives. These compounds co-target PARP-1 and BRD4, disrupting DNA repair and epigenetic signaling in breast cancer cells. Reaction optimization (e.g., temperature, solvent) ensures high yields (>75%) and minimal byproducts .
Q. How can researchers address discrepancies in reported synthetic yields of this compound derivatives?
- Methodology : Variations in yields often arise from differences in reaction conditions (e.g., oxalyl chloride stoichiometry, heating duration). Systematic optimization via Design of Experiments (DoE) is recommended, with parameters like temperature (80–120°C) and catalyst loading (e.g., DMF) tested. Reproducibility is enhanced by strict anhydrous conditions and real-time monitoring via TLC .
Q. What safety protocols are critical when handling this compound in large-scale reactions?
- Methodology : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Waste should be neutralized with dilute NaOH before disposal. Spill containment requires inert adsorbents (e.g., vermiculite) . For scale-up, consider flow chemistry to minimize exposure and improve reaction control .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
